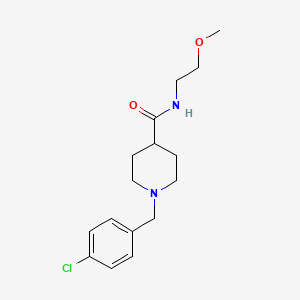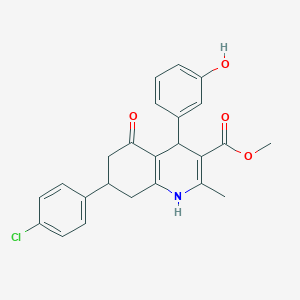
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was initially developed by Abbott Laboratories as a potential treatment for chronic pain. ABT-594 is known for its potent analgesic effects, which are mediated through a unique mechanism of action.
Mecanismo De Acción
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide acts on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It selectively activates the α3β4 and α4β2 nAChRs, which are involved in pain modulation. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antidepressant-like effects and reduce drug-seeking behavior in animal models of addiction. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a relatively short half-life and is rapidly metabolized in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation. However, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a short half-life, which can make it challenging to use in experiments that require prolonged exposure to the drug.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists. Another area of interest is the use of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in combination with other drugs to enhance its analgesic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and its potential use in treating addiction and depression.
In conclusion, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound that has shown promise as a potential treatment for chronic pain, addiction, and depression. Its unique mechanism of action and potent analgesic effects make it an ideal tool for studying pain modulation. Further research is needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and to develop more effective treatments for pain and other related conditions.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of carboxamide. The final product is obtained through purification and crystallization. This synthesis method has been well-established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction and depression.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHNZSIBFJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)

![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)

![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)
![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)